3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine
Description
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine is a synthetic quinoline derivative characterized by a benzenesulfonyl group at position 3, a 4-ethoxyphenylamine substituent at position 4, and methoxy groups at positions 6 and 7 of the quinoline core. The benzenesulfonyl group may enhance metabolic stability and binding affinity, while the 4-ethoxyphenyl moiety could influence lipophilicity and solubility. Synthetic routes likely involve Ullmann-type coupling for the 4-amine group and sulfonylation reactions for the benzenesulfonyl substituent.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-4-32-18-12-10-17(11-13-18)27-25-20-14-22(30-2)23(31-3)15-21(20)26-16-24(25)33(28,29)19-8-6-5-7-9-19/h5-16H,4H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDJZEVFXKQJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer condensation, which involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides.
Dimethoxylation: The dimethoxy groups are typically introduced through methylation reactions using methanol and a suitable catalyst.
Phenylsulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions using phenylsulfonyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or sulfides, respectively.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the ethoxy or methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or sulfides.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding assays, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Core Structure Differences
- Quinoline vs. Quinazoline: The target compound and analogs 12q/12r share a quinoline core, whereas the quinazoline derivative lacks the nitrogen at position 6. Quinazolines often exhibit distinct electronic properties and binding modes compared to quinolines.
- Substituent Variations: The benzenesulfonyl group in the target compound is unique among the listed analogs, which typically feature halogenated aryl (e.g., dichlorophenyl in 12q/12r) or alkyl (e.g., 4-methylbenzyl in ) substituents. Sulfonyl groups are known to improve metabolic stability and hydrogen-bonding interactions. The 4-ethoxyphenyl substituent in the target compound differs from the dichlorophenyl-benzimidazole groups in 12q/12r.
Physicochemical Properties
- Molecular Weight : The target compound (~463.5 g/mol) exceeds the ideal range for oral bioavailability (typically <500 g/mol), similar to 12q/12r.
Biological Activity
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₂₈H₃₁N₃O₅S |
| IUPAC Name | This compound |
| Molecular Weight | 485.63 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the sulfonamide group and the quinoline core allows for significant binding interactions with enzymes and receptors involved in critical biological pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE), which are crucial in neurodegenerative diseases. Inhibitors of MAO can help increase the levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms of depression and anxiety.
- Anticancer Activity : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. This compound may exert its anticancer effects by interfering with DNA replication processes or by inducing apoptosis in malignant cells.
- Antimicrobial Properties : The sulfonamide moiety is known for its antibacterial activity, suggesting that this compound might also possess significant antimicrobial properties.
Biological Evaluation
Recent studies have evaluated the biological activity of similar quinoline derivatives, providing insights into the potential efficacy of this compound.
In Vitro Studies
- MAO Inhibition : Compounds structurally similar to this quinoline have demonstrated varying degrees of MAO-B inhibitory activity. For instance, a related compound showed an IC50 value of 14.80 ± 5.45 μM against MAO-B, indicating potent inhibitory effects .
- ChE Inhibition : Studies have indicated that certain quinoline derivatives exhibit significant inhibition against butyrylcholinesterase (BuChE), which is relevant for Alzheimer's disease treatment .
- Cytotoxicity Assays : The cytotoxic effects were assessed using the MTT assay, revealing that effective concentrations did not significantly reduce cell viability in L929 cells, indicating a favorable safety profile .
Case Study 1: Neuroprotection
In a study evaluating neuroprotective agents, a derivative similar to our compound was tested for its ability to penetrate the blood-brain barrier (BBB). Results indicated that it effectively inhibited MAO-B and exhibited protective effects against neuronal cell death induced by oxidative stress .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of quinoline derivatives found that compounds with structural similarities to this compound exhibited significant anti-proliferative effects against various cancer cell lines through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
